molecular formula C9H17F3O B125277 (s)-(-)-1,1,1-Trifluorononan-2-ol CAS No. 147991-84-2

(s)-(-)-1,1,1-Trifluorononan-2-ol

Cat. No.: B125277
CAS No.: 147991-84-2
M. Wt: 198.23 g/mol
InChI Key: ZPKPJIUKYONDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-(-)-1,1,1-Trifluorononan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a nonane backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-(-)-1,1,1-Trifluorononan-2-ol typically involves the introduction of the trifluoromethyl group into a nonane backbone. One common method is the reaction of nonan-2-one with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(s)-(-)-1,1,1-Trifluorononan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Nonan-2-one

    Reduction: Nonane

    Substitution: Various substituted nonanes depending on the nucleophile used.

Scientific Research Applications

(s)-(-)-1,1,1-Trifluorononan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (s)-(-)-1,1,1-Trifluorononan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (s)-(-)-1,1,1-Trifluorooctan-2-ol
  • (s)-(-)-1,1,1-Trifluorodecan-2-ol
  • (s)-(-)-1,1,1-Trifluoroundecan-2-ol

Uniqueness

(s)-(-)-1,1,1-Trifluorononan-2-ol is unique due to its specific chain length and the position of the trifluoromethyl group. This structural feature imparts distinct physicochemical properties, such as increased stability and reactivity, compared to its analogs.

Properties

IUPAC Name

1,1,1-trifluorononan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3O/c1-2-3-4-5-6-7-8(13)9(10,11)12/h8,13H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKPJIUKYONDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396962, DTXSID201312357
Record name 1,1,1-trifluorononan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-Trifluoro-2-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26902-80-7, 147991-84-2
Record name 1,1,1-Trifluoro-2-nonanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26902-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-trifluorononan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-Trifluoro-2-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.